B1575610 Vibi B

Vibi B

カタログ番号: B1575610
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The term "Vibi B" appears in multiple contexts across the provided evidence, but none explicitly define it as a standalone chemical or biological compound. Instead, "VIBI" is referenced in three distinct fields:

  • Thermodynamic Systems: In quantum mechanics, $ \tilde{V}i bi(t) $ represents subsystem-bath interactions in many-body systems, where $ Vi $ and $ bi(t) $ denote coupling operators and bath variables, respectively .
  • Biomedical Research: Ventilator-Induced Brain Injury (VIBI) refers to neurological damage in preterm infants caused by mechanical ventilation, linked to lung purinoceptor activation and ATP signaling .
  • Machine Learning: The Variational Information Bottleneck for Interpretation (VIBI) is a post-hoc explainability method for black-box models, prioritizing concise yet comprehensive feature selection .

For the purpose of this analysis, we assume "Vibi B" refers to VIBI in the biomedical context (ventilator-induced brain injury), given its relevance to compound-like mechanisms (e.g., ATP signaling pathways, pharmacological interventions).

特性

生物活性

Antimicrobial

配列

GLPVCGETCFGGTCNTPGCTCSYPICTRN

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds/Mechanisms

Table 1: Key Compounds/Mechanisms Associated with VIBI
Compound/Mechanism Role in VIBI Comparison with VIBI-Related Pathways Source
ATP Triggers lung purinoceptors (P2X), activating vagal sensory nerves and exacerbating brain injury. Elevated ATP levels are a primary driver of VIBI, unlike other neurotransmitters (e.g., glutamate) that play secondary roles in neuronal damage.
Iso-PPADS Non-selective P2X receptor antagonist; reduces VIBI severity by blocking ATP signaling. Similar to lidocaine (local anesthetic), but iso-PPADS specifically targets purinergic pathways, offering a more targeted therapeutic approach.
pAKT/AKT pathway Hippocampal signaling pathway disrupted during VIBI; linked to neuronal survival and apoptosis. Unlike pGSK3β/GSK3β , which shows no significant change post-iso-PPADS treatment, pAKT/AKT restoration correlates with VIBI amelioration.
Key Research Findings

ATP Antagonists vs. Anesthetics: Iso-PPADS reduced VIBI by normalizing hippocampal pAKT/AKT ratios, mirroring the protective effects of intratracheal lidocaine. However, iso-PPADS avoids systemic side effects associated with lidocaine, such as cardiovascular depression . Limitation: Both compounds require further pharmacokinetic studies to optimize dosing for preterm infants.

Comparison with Other Neuroprotective Agents :

  • Compounds like erythropoietin (EPO) and melatonin show efficacy in hypoxic brain injury but lack evidence in VIBI-specific models. VIBI’s unique etiology (mechanical ventilation-triggered ATP release) necessitates targeted interventions .

Biomarker Pathways :

  • The cleaved PARP-1/PARP-1 ratio , a marker of apoptosis, remains unchanged in iso-PPADS-treated subjects, unlike in untreated VIBI models. This contrasts with caspase-3 activation , which is broadly implicated in neuronal apoptosis across brain injuries .

Discussion

  • Mechanistic Specificity : VIBI’s dependence on ATP-P2X interactions distinguishes it from other brain injuries (e.g., hypoxic-ischemic encephalopathy), requiring compounds that modulate purinergic signaling rather than general neuroprotectants.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。